molecular formula C19H12F4N2O2 B2458535 1-(2-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-84-8

1-(2-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2458535
M. Wt: 376.311
InChI Key: QKDMCKMCXJTALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12F4N2O2 and its molecular weight is 376.311. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Preparation and Incorporation in Peptides

Researchers have described the preparation of fluoro and difluoro-amino carboxylic acid derivatives from various amino acids. These compounds have been incorporated into cyclic peptides with rigid skeletons, allowing for reliable structural data acquisition. This work highlights the significance of fluorinated amino acids in enhancing peptide properties and their potential in drug design and peptide research (Yoshinari et al., 2011).

Aromatic Polyamides Synthesis

Another study focused on synthesizing aromatic polyamides using bis(ether‐carboxylic acid) or dietheramine derived from tert‐butylhydroquinone. These polyamides exhibited high thermal stability and solubility in various organic solvents, suggesting their utility in creating materials with specific thermal and solubility properties (Chin‐Ping Yang, S. Hsiao, & Huei-Wen Yang, 1999).

HIV Integrase Inhibitors

The compound's structural motif has been explored in the context of HIV-1 integrase inhibitors. Such studies have led to the development of molecules exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process, underlining the potential of these compounds in antiviral therapy (Pace et al., 2007).

Asymmetric Synthesis of Amino Acids

Research into rapid asymmetric synthesis of amino acids using Ni(II) complexes based on new fluorine-containing chiral auxiliaries has demonstrated increased reaction rates and stereoselectivities. This work is pivotal in the synthesis of S-α-amino acids, showcasing the role of fluorine in enhancing stereoselective synthesis processes (Saghyan et al., 2010).

Optical Properties of Fluorene Derivatives

A study on fluoreno[2,3-d:6,7-d′]diimidazole derivatives highlighted their synthesis and optical properties, providing insights into the structural-optical behavior characteristics of these compounds. This research has implications for developing materials with specific fluorescence-emitting abilities (Chen et al., 2012).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2/c20-13-6-2-1-4-11(13)10-25-9-3-5-12(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDMCKMCXJTALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

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